molecular formula C10H10OS B8376452 2-(Benzofuran-3-yl)ethanethiol

2-(Benzofuran-3-yl)ethanethiol

Cat. No.: B8376452
M. Wt: 178.25 g/mol
InChI Key: BJNCTBLYKUGBJP-UHFFFAOYSA-N
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Description

2-(Benzofuran-3-yl)ethanethiol is a sulfur-containing aromatic compound characterized by a benzofuran scaffold substituted with a thiol (-SH) group at the 3-position of the benzofuran ring, linked via an ethyl chain. This structure imparts unique physicochemical properties, such as nucleophilicity (due to the thiol group) and aromatic stability (from the benzofuran moiety). Notably, the evidence focuses on its nitrogen-containing analog, 2-(Benzofuran-3-yl)ethanamine hydrochloride , which shares structural similarities but differs in functional group chemistry.

Properties

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

2-(1-benzofuran-3-yl)ethanethiol

InChI

InChI=1S/C10H10OS/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2

InChI Key

BJNCTBLYKUGBJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CCS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Benzofuran-3-yl)ethanethiol with analogous benzofuran derivatives, emphasizing functional group variations and their implications.

Table 1: Key Structural and Functional Comparisons

Compound Name Functional Group Molecular Formula (Calculated) Key Properties/Applications Evidence Reference
This compound -SH (thiol) C₁₀H₁₀OS High nucleophilicity, potential disulfide formation, odorant properties N/A (not in evidence)
2-(Benzofuran-3-yl)ethanamine hydrochloride -NH₂ (amine) C₁₀H₁₄ClNO Amine hydrochloride salt; applications in medicinal chemistry (e.g., receptor targeting)
2-(Benzofuran-3-yl)ethanol -OH (alcohol) C₁₀H₁₀O₂ Polarity, hydrogen-bonding capacity N/A

Reactivity and Stability

  • Thiol vs. Amine : The thiol group in This compound exhibits stronger acidity (pKa ~10) compared to the amine group in 2-(Benzofuran-3-yl)ethanamine (pKa ~9–11 for aliphatic amines). This difference influences solubility and reactivity in aqueous environments. Thiols are prone to oxidation, forming disulfides, whereas amines may undergo protonation or participate in nucleophilic substitution .
  • Hydrochloride Salt : The hydrochloride salt of the amine (as in ) enhances water solubility and stability, a feature absent in the thiol analog.

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